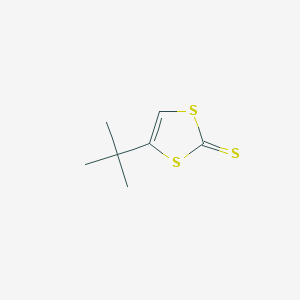
4-tert-Butyl-2H-1,3-dithiole-2-thione
Vue d'ensemble
Description
4-tert-Butyl-2H-1,3-dithiole-2-thione (4TBT) is an organosulfur compound that has been studied for its potential applications in scientific research. 4TBT is an analog of a naturally occurring compound, 1,3-dithiol-2-thione, which has been found to have a variety of biological effects. 4TBT has a number of unique properties that make it particularly useful in scientific research, such as its high solubility, low toxicity, and stability in a range of different laboratory conditions.
Applications De Recherche Scientifique
4-tert-Butyl-2H-1,3-dithiole-2-thione has been studied for its potential applications in scientific research, particularly in the fields of drug development, pharmacology, and biochemistry. 4-tert-Butyl-2H-1,3-dithiole-2-thione has been found to have a variety of biological effects, such as modulating the activity of enzymes, altering the activity of proteins, and affecting the binding of molecules to cell receptors. It has also been used to study the structure and function of proteins and other molecules, as well as to identify potential drug targets. Additionally, 4-tert-Butyl-2H-1,3-dithiole-2-thione has been used to study the effects of environmental toxins on living organisms, as well as to investigate the mechanisms of action of drugs.
Mécanisme D'action
The exact mechanism of action of 4-tert-Butyl-2H-1,3-dithiole-2-thione is not yet fully understood. However, it is believed that 4-tert-Butyl-2H-1,3-dithiole-2-thione binds to the active sites of enzymes, altering their activity and thus affecting the biochemical pathways in which they are involved. Additionally, 4-tert-Butyl-2H-1,3-dithiole-2-thione has been found to interact with cell receptors, altering their activity and thus affecting the physiological effects of drugs and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-Butyl-2H-1,3-dithiole-2-thione have been studied in a variety of organisms, including bacteria, yeast, and mammalian cells. 4-tert-Butyl-2H-1,3-dithiole-2-thione has been found to modulate the activity of enzymes involved in a variety of biochemical pathways, such as those involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, 4-tert-Butyl-2H-1,3-dithiole-2-thione has been found to alter the activity of proteins, affecting their structure and function. Finally, 4-tert-Butyl-2H-1,3-dithiole-2-thione has been found to affect the binding of molecules to cell receptors, altering their activity and thus affecting the physiological effects of drugs and other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-Butyl-2H-1,3-dithiole-2-thione has a number of advantages for use in laboratory experiments. It has a high solubility, making it easy to work with in a variety of laboratory conditions. Additionally, 4-tert-Butyl-2H-1,3-dithiole-2-thione is relatively stable and has a low toxicity, making it safe to use in a variety of experiments. However, 4-tert-Butyl-2H-1,3-dithiole-2-thione also has some limitations. It is not very soluble in organic solvents, and it is not very stable in acidic or basic solutions. Additionally, 4-tert-Butyl-2H-1,3-dithiole-2-thione is not very soluble in water, making it difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the study of 4-tert-Butyl-2H-1,3-dithiole-2-thione. One potential direction is the development of more efficient and specific methods of synthesis. Additionally, further research is needed to understand the exact mechanisms of action of 4-tert-Butyl-2H-1,3-dithiole-2-thione, as well as its biochemical and physiological effects in a variety of organisms. Finally, further research is needed to identify potential drug targets and to investigate the effects of 4-tert-Butyl-2H-1,3-dithiole-2-thione on environmental toxins.
Méthodes De Synthèse
4-tert-Butyl-2H-1,3-dithiole-2-thione can be synthesized using a variety of methods, including the reaction of 1,3-dithiol-2-thione with tert-butyl bromide in an aqueous solution of sodium hydroxide. This reaction yields 4-tert-Butyl-2H-1,3-dithiole-2-thione in an aqueous solution, which can then be further purified by recrystallization. Other methods of synthesis have been developed, such as the reaction of 1,3-dithiol-2-thione with tert-butylchloride in an aqueous solution of sodium hydroxide, and the reaction of 1,3-dithiol-2-thione with tert-butylmagnesium chloride in an aqueous solution of sodium hydroxide.
Propriétés
IUPAC Name |
4-tert-butyl-1,3-dithiole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S3/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXWLOMCKBSQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=S)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498132 | |
| Record name | 4-tert-Butyl-2H-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2H-1,3-dithiole-2-thione | |
CAS RN |
29507-67-3 | |
| Record name | 4-tert-Butyl-2H-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)



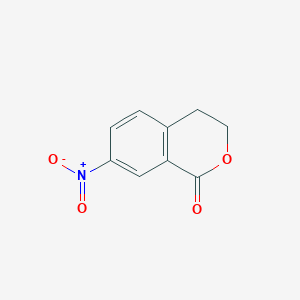
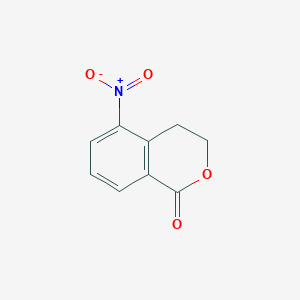
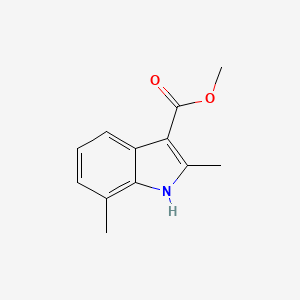
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
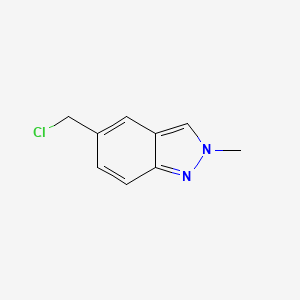

![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)
![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)